[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine, also known as MEMP, is a pyrazole derivative that has been widely studied for its potential applications in scientific research. MEMP has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings.
Wirkmechanismus
[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine is believed to exert its inhibitory effects on PKR by binding to the protein's double-stranded RNA binding domain, preventing its activation in response to viral infection or other stress signals. This mechanism of action has been confirmed through structural studies and mutagenesis experiments.
Biochemical and Physiological Effects:
In addition to its effects on PKR, this compound has been shown to possess a range of other biochemical and physiological effects. These include inhibition of nitric oxide synthase, modulation of GABA receptors, and activation of the ERK1/2 signaling pathway. These effects suggest that this compound may have potential applications in a variety of experimental settings.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine is its relatively straightforward synthesis method, which allows for easy production of the compound in large quantities. Additionally, its selective inhibition of PKR makes it a useful tool for studying the role of this protein in various biological processes. However, one limitation of this compound is its potential for off-target effects, as it has been shown to interact with other proteins in addition to PKR.
Zukünftige Richtungen
There are several potential future directions for research on [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine. One area of interest is its potential as a therapeutic agent for inflammatory diseases, as its inhibition of PKR activity may help to reduce the immune response in these conditions. Additionally, further studies are needed to fully elucidate the compound's effects on other proteins and signaling pathways, which could lead to the development of new experimental tools and therapeutic targets.
Synthesemethoden
The synthesis of [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine typically involves the reaction of 1-methyl-4-(2-nitrophenyl)-1H-pyrazole-5-carbaldehyde with morpholine in the presence of sodium methoxide. The resulting intermediate is then reduced with sodium borohydride, followed by the addition of formaldehyde and a final reduction step to yield the desired product.
Wissenschaftliche Forschungsanwendungen
[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a selective inhibitor of protein kinase R (PKR), a key regulator of the innate immune response. This compound has been shown to inhibit PKR activity in vitro, suggesting that it may have potential as a therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
[1-methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-15-12(11(8-13)9-14-15)10-18-7-4-16-2-5-17-6-3-16/h9H,2-8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVXHROQXJTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.